molecular formula C8H14Cl2N2O2 B14613443 N,N'-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) CAS No. 58085-16-8

N,N'-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide)

Cat. No.: B14613443
CAS No.: 58085-16-8
M. Wt: 241.11 g/mol
InChI Key: RWXZEZMKYGPNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide): is an organic compound characterized by the presence of two chloroacetamide groups attached to a 2-methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) typically involves the reaction of 2-methylpropane-1,1-diol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of another equivalent of chloroacetyl chloride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: The major products are the substituted amides or thioamides.

    Hydrolysis: The major products are the corresponding amides and carboxylic acids.

Scientific Research Applications

Chemistry: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution reactions.

Biology and Medicine: It can be used to develop new drugs with antimicrobial or anticancer properties .

Industry: In the industrial sector, N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) can be used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for the modification of polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) involves the interaction of its chloroacetamide groups with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .

Comparison with Similar Compounds

Uniqueness: N,N’-(2-Methylpropane-1,1-diyl)bis(2-chloroacetamide) is unique due to its specific substitution pattern and the presence of two chloroacetamide groups

Properties

CAS No.

58085-16-8

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-chloro-N-[1-[(2-chloroacetyl)amino]-2-methylpropyl]acetamide

InChI

InChI=1S/C8H14Cl2N2O2/c1-5(2)8(11-6(13)3-9)12-7(14)4-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

RWXZEZMKYGPNQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC(=O)CCl)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.